Cas no 23853-09-0 (DAMPA Methyl Ester)
DAMPA Methyl Ester structure
Product Name:DAMPA Methyl Ester
N.o CAS:23853-09-0
MF:C16H17N7O2
MW:339.351881742477
CID:278537
PubChem ID:281163
Update Time:2025-10-29
DAMPA Methyl Ester Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzoic acid,4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]-, methyl ester
- DAMPA Methyl Ester
- DAMPA METHYL ESTER,BROWN SOLID
- methyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate
- 4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoic acid methyl ester
- 4-[(2,4-diaminopteridin-6-ylmethyl)-N-methylamino]benzoic acid methyl ester
- methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate
- p-(2,4-Diamino-6-pteridinylmethyl)-methylaminobenzoesaeuremethylester
- AKOS030254661
- NSC-133722
- DTXSID70299929
- methyl 4-[(2, 4-diaminopteridin-6-yl)methyl-methylamino]benzoate
- NSC133722
- FT-0665461
- 23853-09-0
- J-015237
- CHEMBL175324
- Methyl 4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzoate
- 4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoic Acid Methyl Ester; Methyl 4-Amino-4-deoxy-10-methyl Pteroate; NSC 133722;
-
- Inchi: 1S/C16H17N7O2/c1-23(11-5-3-9(4-6-11)15(24)25-2)8-10-7-19-14-12(20-10)13(17)21-16(18)22-14/h3-7H,8H2,1-2H3,(H4,17,18,19,21,22)
- Chave InChI: FBFNJDZYIIOJMK-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(=CC=1)N(C)CC1C=NC2=C(C(N)=NC(N)=N2)N=1)=O
Propriedades Computadas
- Massa Exacta: 339.14400
- Massa monoisotópica: 339.144
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 9
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 5
- Complexidade: 458
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: _0.8
- Superfície polar topológica: 133A^2
Propriedades Experimentais
- Densidade: 1.428
- Ponto de ebulição: 639°C at 760 mmHg
- Ponto de Flash: 340.2°C
- Índice de Refracção: 1.736
- PSA: 133.14000
- LogP: 2.16960
DAMPA Methyl Ester Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
DAMPA Methyl Ester Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | D136525-1mg |
DAMPA Methyl Ester |
23853-09-0 | 1mg |
$ 98.00 | 2023-09-08 | ||
| TRC | D136525-2mg |
DAMPA Methyl Ester |
23853-09-0 | 2mg |
$ 161.00 | 2023-09-08 | ||
| TRC | D136525-2.5mg |
DAMPA Methyl Ester |
23853-09-0 | 2.5mg |
$ 184.00 | 2023-09-08 | ||
| TRC | D136525-5mg |
DAMPA Methyl Ester |
23853-09-0 | 5mg |
$339.00 | 2023-05-18 | ||
| TRC | D136525-10mg |
DAMPA Methyl Ester |
23853-09-0 | 10mg |
$632.00 | 2023-05-18 | ||
| TRC | D136525-25mg |
DAMPA Methyl Ester |
23853-09-0 | 25mg |
$1453.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-500865-2.5 mg |
DAMPA Methyl Ester, |
23853-09-0 | 2.5 mg |
¥2,858.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-500865-2.5mg |
DAMPA Methyl Ester, |
23853-09-0 | 2.5mg |
¥2858.00 | 2023-09-05 |
DAMPA Methyl Ester Literatura Relacionada
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
3. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
-
C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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